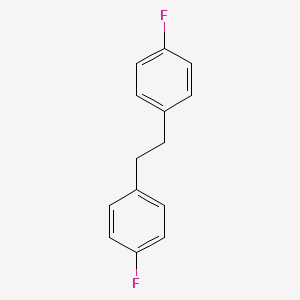

1,2-Bis(4-fluorophenyl)ethane

CAS No.: 458-76-4

Cat. No.: VC2328390

Molecular Formula: C14H12F2

Molecular Weight: 218.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 458-76-4 |

|---|---|

| Molecular Formula | C14H12F2 |

| Molecular Weight | 218.24 g/mol |

| IUPAC Name | 1-fluoro-4-[2-(4-fluorophenyl)ethyl]benzene |

| Standard InChI | InChI=1S/C14H12F2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,1-2H2 |

| Standard InChI Key | PYRSXVQXDHTFMW-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CCC2=CC=C(C=C2)F)F |

| Canonical SMILES | C1=CC(=CC=C1CCC2=CC=C(C=C2)F)F |

Introduction

1,2-Bis(4-fluorophenyl)ethane is an organic compound with the molecular formula . It belongs to the class of fluorinated aromatic hydrocarbons and is characterized by two fluorophenyl groups attached to an ethane backbone. This compound is widely studied for its potential applications in materials science and organic synthesis due to the unique properties imparted by the fluorine atoms.

Key Identifiers:

-

CAS Number: 458-76-4

-

Molecular Weight: 218.24 g/mol

-

Synonyms: Benzene, 1,1'-(1,2-ethanediyl)bis[4-fluoro-]; 1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene .

Synthesis

The synthesis of 1,2-Bis(4-fluorophenyl)ethane typically involves the coupling of fluorinated benzene derivatives through an ethane bridge. Specific methodologies include:

-

Catalytic Hydrogenation: Fluorinated benzene derivatives are reduced in the presence of a catalyst to form the ethane linkage.

-

Grignard Reactions: The reaction of a Grignard reagent derived from a fluorobenzene with an alkyl halide can yield this compound.

The exact synthetic route depends on the desired purity and scale of production.

Organic Synthesis

1,2-Bis(4-fluorophenyl)ethane serves as a precursor in the synthesis of more complex organic molecules, particularly those used in pharmaceuticals and agrochemicals.

Material Science

Due to its fluorinated structure, this compound is explored for use in high-performance polymers and coatings that require chemical resistance and thermal stability.

Research Applications

It is used as a model compound in studies involving fluorinated aromatic systems to understand their electronic and steric effects.

Safety and Handling

As with many fluorinated aromatic compounds, caution must be exercised during handling due to potential toxicity or environmental persistence.

GHS Classification:

-

Signal Word: Warning

-

Hazard Statements: Limited data available; general precautions include avoiding inhalation and skin contact .

Research Findings

Recent studies have focused on understanding the electronic properties of fluorinated aromatic compounds like 1,2-Bis(4-fluorophenyl)ethane. These studies aim to elucidate their behavior under various conditions:

-

Spectroscopic Analysis: Techniques such as NMR and IR spectroscopy have been employed to characterize this compound.

-

Computational Studies: Quantum chemical calculations provide insights into its reactivity and stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume